molecular formula C12H10FN3O B13120085 N-(5-fluoro-2-methylphenyl)pyrazine-2-carboxamide

N-(5-fluoro-2-methylphenyl)pyrazine-2-carboxamide

Cat. No.: B13120085
M. Wt: 231.23 g/mol
InChI Key: CLGFTVMIGXZMFR-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorine atom and the pyrazine ring in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-fluoro-2-methylphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 5-fluoro-2-methylaniline. This reaction is usually carried out in the presence of a coupling agent such as thionyl chloride or 2,4,6-trichlorobenzoyl chloride, which facilitates the formation of the amide bond . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-(5-fluoro-2-methylphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria. The exact molecular pathways and targets may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison: N-(5-fluoro-2-methylphenyl)pyrazine-2-carboxamide is unique due to the presence of the fluorine atom at the 5-position of the phenyl ring, which can significantly influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit enhanced antimicrobial activity and different pharmacokinetic properties, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C12H10FN3O

Molecular Weight

231.23 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C12H10FN3O/c1-8-2-3-9(13)6-10(8)16-12(17)11-7-14-4-5-15-11/h2-7H,1H3,(H,16,17)

InChI Key

CLGFTVMIGXZMFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=NC=CN=C2

solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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